molecular formula C12H12N2OS B1310005 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine CAS No. 107140-71-6

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine

Cat. No.: B1310005
CAS No.: 107140-71-6
M. Wt: 232.3 g/mol
InChI Key: WEPCMOGXKOWFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine (CAS 107140-71-6) is a high-purity chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 . This complex molecule features a 2-methyl-2,3-dihydrobenzofuran moiety linked to a 2-aminothiazole ring, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. The compound's structure incorporates two privileged pharmacophores. The benzofuran scaffold is associated with a range of biological activities . More significantly, the aminothiazole moiety is a prominent structural feature in numerous bioactive molecules and FDA-approved drugs, known to contribute to diverse pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities . This makes the compound a highly versatile synthon for designing and synthesizing new chemical entities. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of potential therapeutic agents targeting various diseases. Its specific mechanism of action is dependent on the final derived structure and the biological target under investigation. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPCMOGXKOWFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine typically involves two key components:

  • Construction or availability of the 2-methyl-2,3-dihydro-benzofuran-5-yl intermediate.
  • Formation of the thiazol-2-ylamine moiety and its coupling to the benzofuran fragment.

The overall preparation is expected to be a multi-step process involving condensation, cyclization, and functional group transformations.

Preparation of the 2-Methyl-2,3-dihydro-benzofuran-5-yl Intermediate

The dihydrobenzofuran core can be synthesized by several classical methods:

  • Pechmann Condensation : This acid-catalyzed reaction between phenols and β-ketoesters can yield benzofuran derivatives, which can be further modified to introduce the 2-methyl substituent and saturation at the 2,3-positions.
  • Claisen Rearrangement : Allyl phenyl ethers undergo rearrangement to form ortho-allylphenols, which can cyclize to benzofurans under appropriate conditions.
  • Reduction of Benzofuran : Starting from benzofuran, selective hydrogenation can produce the 2,3-dihydro derivative with a methyl group introduced via alkylation or other substitution reactions.

These methods provide the benzofuran scaffold functionalized at the 5-position, which is crucial for subsequent coupling.

Synthesis of the Thiazol-2-ylamine Moiety

The thiazol-2-ylamine fragment is commonly prepared via:

Coupling of the Benzofuran and Thiazol-2-ylamine Units

The key step in preparing 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is the formation of a bond between the benzofuran ring and the thiazol-2-ylamine at the 4-position of the thiazole ring.

  • This can be achieved by nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) if appropriate halogenated intermediates are available.
  • Alternatively, condensation reactions between aldehyde-functionalized benzofuran derivatives and thiazol-2-ylamine precursors can be employed, followed by reduction or cyclization to yield the target compound.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Step Reaction Type Starting Materials Conditions Product/Intermediate
1 Synthesis of 2-methyl-2,3-dihydro-benzofuran-5-carbaldehyde Phenol derivative + β-ketoester Acid catalysis (Pechmann) Benzofuran aldehyde intermediate
2 Preparation of thiazol-2-ylamine α-Haloketone + Thiourea Reflux in ethanol or DMF Thiazol-2-ylamine
3 Condensation Benzofuran aldehyde + Thiazol-2-ylamine Mild base, ethanol, reflux Schiff base intermediate
4 Reduction/Cyclization Schiff base NaBH4 or catalytic hydrogenation 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine

This route is consistent with synthetic strategies used for related benzofuran-thiazole hybrids reported in the literature, where condensation and cyclization are key steps.

Summary Table of Preparation Methods and Conditions

Preparation Step Methodology Typical Reagents Solvent Conditions Notes
Benzofuran synthesis Pechmann condensation or Claisen rearrangement Phenol derivatives, β-ketoesters Acidic medium (H2SO4, HCl) Heating, reflux Produces benzofuran core
Thiazol-2-ylamine formation Cyclization of α-haloketones with thiourea α-Haloketone, thiourea Ethanol, DMF Reflux Yields thiazole ring with amine
Coupling step Condensation or cross-coupling Benzofuran aldehyde, thiazol-2-ylamine Ethanol, base (piperidine) Reflux Forms C-C or C-N bond
Final reduction/cyclization Reduction of imine or cyclization NaBH4, catalytic hydrogenation Methanol, ethanol Room temp or reflux Stabilizes final product

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents at the 4-position of the thiazole ring:

Compound Name 4-Position Substituent 2-Position Group Key Features
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine 2-Methyl-2,3-dihydrobenzofuran -NH₂ Bicyclic, partially saturated, aromatic
4-Isopropyl-thiazol-2-ylamine Isopropyl -NH₂ Aliphatic, branched, lipophilic
C-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-methylamine 2-Methyl-2,3-dihydrobenzofuran -CH₂NH₂ Similar core but methylamine substituent

Key Observations :

  • Hydrogen Bonding : The thiazol-2-ylamine group in the target compound offers stronger hydrogen-bonding capacity than the methylamine in the analog from , which may influence receptor binding .

Functional Group Modifications in Thiazole Derivatives

Compounds from Pharmacopeial Forum (Evidences 3–5) feature carbamate or ureido groups linked to thiazolylmethyl moieties, contrasting with the simpler amine in the target compound:

Compound Type (–5) Thiazole Substituent Functional Groups Potential Applications
Thiazol-5-ylmethyl carbamates Carbamate-linked thiazole Ureido, hydroxy, phenyl Protease inhibitors, enzyme substrates
Thiazol-5-ylmethyl ureido derivatives Ureido-linked thiazole Methyl, isopropyl, hydroperoxy Enzyme modulation, redox activity
Target Compound 4-dihydrobenzofuran, 2-amine Amine, bicyclic ether Potential kinase or receptor targets

Key Differences :

  • Reactivity : The amine group in the target compound may participate in acid-base reactions or metal coordination, unlike the carbamates/ureidos, which are more hydrolytically stable .
  • Biological Targets: Carbamates/ureidos in –5 suggest roles in covalent enzyme inhibition, whereas the target compound’s amine could favor non-covalent interactions .

Hypothesized Physicochemical and Pharmacological Properties

Based on structural analogs:

  • Solubility : The dihydrobenzofuran group may reduce aqueous solubility compared to aliphatic substituents (e.g., isopropyl) but improve lipid bilayer penetration .
  • Bioactivity : The rigid, planar dihydrobenzofuran could enhance stacking interactions with aromatic residues in enzyme active sites, similar to benzofuran-containing drugs .
  • Metabolic Stability : Partial saturation in dihydrobenzofuran may reduce oxidative metabolism compared to fully aromatic systems, extending half-life .

Biological Activity

4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine, with the CAS number 107140-71-6, is a complex organic compound characterized by a unique combination of a benzofuran and thiazole moiety. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C12H12N2OSC_{12}H_{12}N_{2}OS with a molecular weight of approximately 232.30 g/mol. Key physical properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point432.8 ± 34.0 °C
Flash Point215.5 ± 25.7 °C
LogP2.45
InChI KeyWEPCMOGXKOWFIS-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have reported moderate to good antimicrobial activity for compounds related to thiazole derivatives. For instance, thiazole-based compounds have been shown to inhibit bacterial growth effectively, suggesting that the thiazole moiety in this compound may contribute similarly to its biological efficacy .

Anticancer Properties

In vitro studies have explored the potential of thiazole derivatives in cancer therapy. The compound's ability to interact with cellular enzymes and receptors may lead to the modulation of pathways involved in cell proliferation and apoptosis. Preliminary data suggest it may serve as a lead compound for further development in anticancer drug discovery .

The biological activity of this compound is hypothesized to stem from its ability to bind to specific molecular targets, such as enzymes or receptors involved in disease pathways. The dual-ring structure enhances its reactivity and interaction potential, which may modulate enzyme activities or receptor functions leading to therapeutic effects .

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on thiazole derivatives highlighted their effectiveness against various pathogens, providing a comparative analysis of their IC50 values against standard antibiotics .
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that compounds similar to 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine exhibited significant cytotoxicity at low concentrations, indicating potential for further development as anticancer agents .
  • In Silico Analysis : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, revealing promising interactions that warrant further experimental validation .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine, and how can reaction conditions be optimized to improve yield?

  • Methodology : Utilize condensation reactions between substituted benzofuran precursors and thiazol-2-ylamine derivatives. Optimize solvent systems (e.g., DMF or ethanol) and catalysts (e.g., acid or base) under reflux conditions. Purification via recrystallization (ethanol or ethyl acetate) and validation through TLC monitoring .
  • Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and molar ratios (equimolar or slight excess of reactants).

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Combine 1H^1H-NMR and 13C^{13}C-NMR (in DMSO-d6d_6) to verify substituent positions and aromaticity. IR spectroscopy confirms functional groups (e.g., C=N stretch in thiazole at ~1600 cm1^{-1}). Elemental analysis (C, H, N, S) validates purity (>95%) .

Q. What in vitro assays are suitable for initial assessment of the compound’s biological activity?

  • Methodology : Use enzyme inhibition assays (e.g., O-GlcNAc transferase or CBFβ inhibition) to evaluate binding affinity. Cell viability assays (MTT or resazurin) in cancer or cardiovascular disease models assess cytotoxicity .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock) predict the binding interactions of this compound with biological targets?

  • Methodology : Dock the compound into active sites (e.g., CBFβ/Runx1 interface) using AutoDock4 with flexible sidechain adjustments. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg80 or Asp118). Validate via MD simulations and experimental IC50_{50} comparisons .

Q. What strategies can be employed to modify the thiazole and benzofuran moieties to explore structure-activity relationships (SAR)?

  • Methodology : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) via nucleophilic substitution or cross-coupling reactions. Cyclize thiourea intermediates (e.g., with formaldehyde) to generate oxadiazinane or triazinane derivatives .
  • SAR Insights : Increased hydrophobicity (e.g., 4-bromophenyl substitution) enhances membrane permeability, while polar groups improve solubility .

Q. How do electronic structure calculations (e.g., Multiwfn) aid in understanding the reactivity and stability of this compound?

  • Methodology : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. Electron localization function (ELF) analysis reveals aromaticity in the benzofuran-thiazole system. HOMO-LUMO gaps predict charge-transfer interactions .

Q. How can X-ray crystallography resolve discrepancies in structural data obtained from different synthesis batches?

  • Methodology : Grow single crystals via slow evaporation (ethanol/water). Compare experimental bond lengths (e.g., C-S in thiazole: 1.68–1.72 Å) and dihedral angles with DFT-optimized structures. Resolve polymorphism or tautomerism issues .

Q. What methodologies address conflicting data in regioselectivity during functionalization reactions?

  • Methodology : Use 1H^1H-1H^1H NOESY NMR to confirm regiochemistry in substituted derivatives. Computational modeling (DFT) predicts preferred reaction pathways (e.g., para vs. meta substitution on aryl rings) .

Data Contradiction Analysis

  • Example : Conflicting yields in thiourea cyclization ( vs. 10) may arise from solvent polarity or acid/base conditions. Repeat reactions under controlled humidity and oxygen-free environments to isolate intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.